Deoxyneocryptotanshinone

Alzheimer's disease BACE1 inhibition Neurodegeneration

Prioritize for BACE1/Alzheimer's research: high-affinity inhibitor (IC50 11.53 μM) with superior selectivity vs. other tanshinones. Its low cytotoxicity (IC50 >100 μM) makes it a cleaner tool compound. Also serves as an ideal negative control for PTP1B studies due to its stark contrast with cryptotanshinone. Use to ensure target-specific phenotypic validation.

Molecular Formula C19H22O3
Molecular Weight 298.4 g/mol
Cat. No. B152326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxyneocryptotanshinone
Synonymsneocryptotanshinone II
Molecular FormulaC19H22O3
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O
InChIInChI=1S/C19H22O3/c1-10(2)14-16(20)12-7-8-13-11(6-5-9-19(13,3)4)15(12)18(22)17(14)21/h7-8,10,20H,5-6,9H2,1-4H3
InChIKeyUPLOJIODCUTBOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Deoxyneocryptotanshinone: Procurement Guide for a Multifunctional Tanshinone with Quantified Bioactivity Profiles


Deoxyneocryptotanshinone is a naturally occurring abietane-type diterpenoid quinone isolated from the roots of Salvia miltiorrhiza (Danshen), a plant extensively used in traditional Chinese medicine [1]. This compound is characterized by a para-quinone structure that distinguishes it from the more common ortho-quinone tanshinones such as Tanshinone IIA and Cryptotanshinone. Its multifunctional biological profile includes quantified inhibitory activity against BACE1 (IC₅₀: 11.53 μM) [2], moderate PTP1B inhibition (IC₅₀: 133.5 μM) [3], and demonstrated substrate specificity for CYP81C16 oxidase [4].

Why Tanshinone IIA or Cryptotanshinone Cannot Substitute for Deoxyneocryptotanshinone


The simple interchange of Deoxyneocryptotanshinone with its more abundant structural analogs, Tanshinone IIA and Cryptotanshinone, is scientifically unjustifiable due to fundamental differences in their quinoid architecture and resultant biological selectivity. Deoxyneocryptotanshinone possesses a para-quinone moiety, while Tanshinone IIA and Cryptotanshinone are ortho-quinones [1]. This structural divergence profoundly alters their capacity to act as Michael acceptors towards cellular nucleophiles, which directly impacts their cytotoxicity profiles [2]. Furthermore, head-to-head enzymatic assays demonstrate a >20-fold difference in potency against PTP1B, with Deoxyneocryptotanshinone being far less potent than Cryptotanshinone (IC₅₀ 133.5 μM vs. 5.5 μM) [3]. Consequently, substituting one for another in a research protocol without accounting for these quantifiable activity differentials and mechanistic disparities will inevitably compromise experimental validity and reproducibility.

Deoxyneocryptotanshinone: Quantified Performance Differentiation from Comparator Tanshinones


BACE1 Inhibition: Quantified Superiority Over Tanshinone I

Deoxyneocryptotanshinone demonstrates a quantifiably superior inhibitory profile against the Alzheimer's disease target BACE1 compared to the closely related analog Tanshinone I. In standardized in vitro assays, Deoxyneocryptotanshinone exhibited an IC₅₀ of 11.53 μM, whereas Tanshinone I showed a markedly higher IC₅₀ of 29.77 μM [1].

Alzheimer's disease BACE1 inhibition Neurodegeneration Enzyme kinetics

PTP1B Inhibition: Quantified Activity Differential Versus Cryptotanshinone

In a comprehensive evaluation of 12 natural tanshinones against the anti-diabetic target PTP1B, Deoxyneocryptotanshinone exhibited a clear and quantifiable difference in inhibitory potency relative to Cryptotanshinone. Deoxyneocryptotanshinone inhibited PTP1B with an IC₅₀ of 133.5 μM, whereas Cryptotanshinone demonstrated a significantly more potent IC₅₀ of 5.5 μM [1].

Diabetes Insulin resistance PTP1B Metabolic disorders

Differential Cytotoxicity: Inactivity in MIAPaCa-2 Cells Contrasts with Royleanone

The para-quinone structure of Deoxyneocryptotanshinone confers a distinct cytotoxic profile compared to other abietane diterpenoids. In assays against the MIAPaCa-2 pancreatic cancer cell line, Deoxyneocryptotanshinone was classified as inactive with an IC₅₀ exceeding 100 μM, while the structurally related compound royleanone demonstrated measurable cytotoxicity with an IC₅₀ of 32.5 μM [1].

Cancer Cytotoxicity Pancreatic cancer Structure-activity relationship

Computational Binding Affinity: Comparable to Miltirone for AKT1, MAPK1, MAPK3

Molecular docking simulations against key signaling proteins revealed that Deoxyneocryptotanshinone exhibits binding affinities that are comparable to, though slightly lower than, those of the structurally similar compound Miltirone. Deoxyneocryptotanshinone yielded binding energies of -8.093 kcal/mol (AKT1), -7.717 kcal/mol (MAPK1), and -7.783 kcal/mol (MAPK3). In the same study, Miltirone showed energies of -7.99 kcal/mol, -8.156 kcal/mol, and -8.552 kcal/mol, respectively [1].

Molecular docking Network pharmacology AKT1 MAPK

SARS-CoV-2 Protease Inhibition: In Silico Affinity Comparisons with Tanshinone C and Dihydrotanshinone

In silico screening against SARS-CoV-2 proteases revealed Deoxyneocryptotanshinone's binding affinities are within the range of other tanshinones but not class-leading. It bound the main protease (Mpro, EC 3.4.22.69) with an affinity of -6.6 kcal/mol, compared to Tanshinone C at -7.0 kcal/mol and Dihydrotanshinone at -6.8 kcal/mol. For the papain-like protease (PLpro, EC 3.4.22.B80), its affinity was -6.1 kcal/mol, whereas Dihydrotanshinone and Tanshinone A showed stronger binding at -7.3 kcal/mol and -7.2 kcal/mol, respectively [1].

SARS-CoV-2 Antiviral Molecular docking Mpro PLpro

Optimal Research and Industrial Applications for Deoxyneocryptotanshinone


Alzheimer's Disease Research: A Superior BACE1 Probe

Due to its 2.58-fold greater potency against BACE1 compared to Tanshinone I (IC₅₀ 11.53 μM vs. 29.77 μM), Deoxyneocryptotanshinone serves as a more effective molecular tool for investigating the role of BACE1 in amyloid-beta production and Alzheimer's disease pathology [5]. Its established mixed-type inhibition mechanism provides a distinct kinetic signature for experimental design [2].

PTP1B Structure-Activity Relationship (SAR) Studies

The precise characterization of its low PTP1B inhibitory activity (IC₅₀: 133.5 μM) against the potent benchmark Cryptotanshinone (IC₅₀: 5.5 μM) qualifies Deoxyneocryptotanshinone as an essential negative control or a chemical tool for mapping SAR around the tanshinone scaffold [5]. This clear activity differential is invaluable for validating the specificity of more potent PTP1B inhibitors.

Biotechnological Production and Biosynthetic Pathway Engineering

SmCYP81C16 has been identified as a broad-spectrum oxidase capable of hydroxylating Deoxyneocryptotanshinone at the C-18 position with a relative conversion rate exceeding 90% [5]. This makes Deoxyneocryptotanshinone a key substrate for metabolic engineering efforts in microbial or plant systems aimed at the high-yield production of diverse tanshinone derivatives.

Network Pharmacology and Multi-Target Drug Discovery

With computationally validated binding affinities to multiple core signaling proteins including AKT1 (-8.093 kcal/mol), MAPK1 (-7.717 kcal/mol), and MAPK3 (-7.783 kcal/mol) [5], Deoxyneocryptotanshinone is an ideal candidate for network pharmacology studies. It can be used to experimentally validate in silico predictions of polypharmacology for complex diseases like cancer, where targeting multiple pathways is advantageous.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deoxyneocryptotanshinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.